molecular formula C22H22N4O2 B2930996 6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097882-76-1

6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2930996
CAS RN: 2097882-76-1
M. Wt: 374.444
InChI Key: RNDNBCUDKUIXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of novel pyridine and fused pyridine derivatives, which are structurally similar to the compound . These studies often aim to understand the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry and material science. For instance, Al-Issa (2012) discussed the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the versatility of these compounds in chemical synthesis (Al-Issa, 2012).

Antimicrobial and Antioxidant Activities

Some studies focus on evaluating the biological activities of pyridine derivatives. Flefel et al. (2018) synthesized novel pyridine derivatives and assessed their antimicrobial and antioxidant properties, showing that these compounds can exhibit significant biological activities (Flefel et al., 2018).

Pharmacological Evaluations

The pharmacological potential of pyridine derivatives, including anticonvulsant, analgesic, and anti-inflammatory properties, has been a subject of interest. For example, Suresh et al. (2016) synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and screened them for antibacterial and antifungal activities, demonstrating the therapeutic potential of these compounds (Suresh et al., 2016).

Molecular Docking Studies

Molecular docking studies are often conducted to understand the interaction between pyridine derivatives and various biological targets. This approach helps in identifying potential therapeutic applications of these compounds. For instance, Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives and conducted molecular docking studies to explore their antimicrobial activities, providing insights into their mechanism of action (Bhat & Begum, 2021).

properties

IUPAC Name

6-phenyl-2-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-7-6-20(18-4-2-1-3-5-18)24-26(21)16-17-10-14-25(15-11-17)22(28)19-8-12-23-13-9-19/h1-9,12-13,17H,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNBCUDKUIXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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